Candesartan-d5

Übersicht

Beschreibung

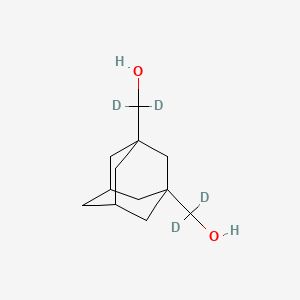

Candesartan-d5 is a deuterium-labeled version of Candesartan, an angiotensin II receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Candesartan. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Candesartan-d5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Candesartan.

Biology: Helps in understanding the interaction of Candesartan with biological molecules and its distribution in various tissues.

Medicine: Used in clinical studies to evaluate the efficacy and safety of Candesartan in treating conditions like hypertension and heart failure.

Industry: Employed in the development of new formulations and delivery systems for Candesartan .

Wirkmechanismus

Target of Action

Candesartan-d5, also known as Candesartan, primarily targets the angiotensin II type 1 receptor (AT1) . Angiotensin II is a potent vasoconstrictor, and its interaction with AT1 receptors plays a crucial role in regulating blood pressure . By blocking these receptors, Candesartan prevents the blood pressure increasing effects of angiotensin II .

Mode of Action

Candesartan selectively blocks the binding of angiotensin II to AT1 receptors in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Biochemical Pathways

Candesartan’s action primarily affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, Candesartan inhibits the effects of angiotensin II, leading to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduced renal reabsorption of sodium . These changes contribute to a decrease in blood pressure .

Pharmacokinetics

Candesartan cilexetil, the prodrug of Candesartan, is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The apparent oral clearance of Candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The drug is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route . The half-life of Candesartan is approximately 3.5 to 4 hours .

Result of Action

At the molecular level, Candesartan has been shown to reduce intracellular calcium overload and lipid accumulation, which can alleviate insulin resistance . At the cellular level, it has been found to prevent glutamate-induced changes in the expression of several hundred genes . These effects contribute to Candesartan’s therapeutic benefits in conditions such as hypertension and heart failure .

Action Environment

Environmental factors can influence the action of Candesartan. For instance, genetic polymorphisms in the CYP2C9 enzyme, which metabolizes Candesartan, can affect the drug’s pharmacokinetics and consequently its efficacy . Furthermore, the environmental risk of Candesartan is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.9 x 10-3 .

Safety and Hazards

Zukünftige Richtungen

Candesartan and its derivatives, including Candesartan-d5, continue to be the subject of research due to their potential therapeutic benefits . For instance, a recent study showed that Candesartan has beneficial effects on attenuating insulin resistance . Future research may focus on further exploring these benefits and developing new therapeutic applications for Candesartan and its derivatives.

Biochemische Analyse

Biochemical Properties

Candesartan-d5 interacts with various biomolecules, including enzymes and proteins. It is known to be a potent antagonist of the angiotensin II type 1 (AT1) receptor . It competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . It also has anti-fibrosis and antioxidant efficacy, which has been demonstrated in cardiovascular disease studies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown long-lasting antihypertensive effects . It has been found to be safe with no significant difference in safety measures over time . Moreover, it has been associated with increases in cerebrospinal fluid Aβ40 and Aβ42, reflecting lower brain amyloid accumulation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to reduce lesion volume and improve motor and memory function after traumatic brain injury in mice . The specific dosage effects in animal models can vary and should be further investigated.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, or excreted in an unchanged form through urine, biliary tract, and feces .

Transport and Distribution

This compound is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route . The apparent oral clearance of this compound is 0.25 L/h/kg after a single dose in healthy individuals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Candesartan-d5 involves the incorporation of deuterium atoms into the Candesartan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as solvent evaporation and nanoparticle preparation are employed to enhance the solubility and bioavailability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Candesartan-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .

Vergleich Mit ähnlichen Verbindungen

Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

Telmisartan: Known for its long duration of action and high potency.

Valsartan: Similar to Candesartan but with different pharmacokinetic properties.

Comparison: Candesartan-d5 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. Compared to Losartan, Telmisartan, and Valsartan, this compound provides more detailed insights into the metabolic pathways and interactions of Candesartan without altering its pharmacological effects .

Eigenschaften

IUPAC Name |

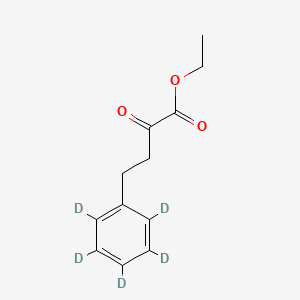

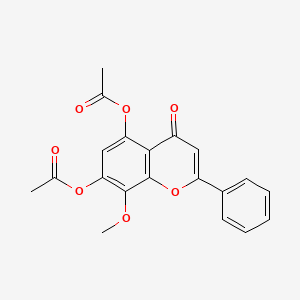

2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661852 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189650-58-5 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

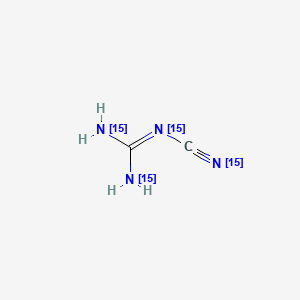

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)